molecular formula C11H12N2O2 B3046034 1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde CAS No. 118468-99-8

1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde

Cat. No.: B3046034
CAS No.: 118468-99-8
M. Wt: 204.22 g/mol
InChI Key: DWFAULYVAZKKPX-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde is an organic compound with the molecular formula C11H12N2O2. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Mechanism of Action

Target of Action

Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects . The specific targets can vary depending on the specific structure and functional groups of the benzimidazole derivative.

Mode of Action

Benzimidazole derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions . The presence of the methoxyethyl group may influence the compound’s lipophilicity, potentially affecting its ability to cross cell membranes and interact with intracellular targets.

Biochemical Pathways

Benzimidazole derivatives have been reported to interfere with various biochemical pathways, depending on their specific targets . For instance, some benzimidazole derivatives inhibit enzymes involved in DNA replication, transcription, and translation, thereby affecting cellular proliferation and survival .

Result of Action

Based on the known activities of benzimidazole derivatives, potential effects could include inhibition of microbial growth, induction of cancer cell apoptosis, reduction of inflammatory responses, and modulation of blood pressure .

Action Environment

The action, efficacy, and stability of 1-(2-methoxyethyl)benzimidazole-2-carbaldehyde could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . For instance, changes in pH could affect the compound’s ionization state, potentially influencing its solubility, absorption, and interaction with targets. Temperature could affect the compound’s stability and the kinetics of its interactions with targets.

Biochemical Analysis

Biochemical Properties

1-(2-Methoxyethyl)benzimidazole-2-carbaldehyde plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to bind with specific enzymes, potentially inhibiting or activating their functions. For instance, it can interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme complex and modulate the enzyme’s activity .

Cellular Effects

The effects of 1-(2-methoxyethyl)benzimidazole-2-carbaldehyde on cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, 1-(2-methoxyethyl)benzimidazole-2-carbaldehyde can alter gene expression by interacting with transcription factors, leading to changes in the expression levels of specific genes .

Molecular Mechanism

At the molecular level, 1-(2-methoxyethyl)benzimidazole-2-carbaldehyde exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their functions. For example, it can inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction. Additionally, 1-(2-methoxyethyl)benzimidazole-2-carbaldehyde can influence gene expression by binding to DNA or RNA, affecting the transcription and translation processes .

Temporal Effects in Laboratory Settings

The effects of 1-(2-methoxyethyl)benzimidazole-2-carbaldehyde can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light. Long-term studies have shown that 1-(2-methoxyethyl)benzimidazole-2-carbaldehyde can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of 1-(2-methoxyethyl)benzimidazole-2-carbaldehyde vary with different dosages. At low doses, this compound can exhibit beneficial effects such as enhanced enzyme activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage level triggers a significant change in the compound’s impact on the organism .

Metabolic Pathways

1-(2-methoxyethyl)benzimidazole-2-carbaldehyde is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. This compound can also affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways, such as glycolysis and the citric acid cycle. These interactions can result in changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

The transport and distribution of 1-(2-methoxyethyl)benzimidazole-2-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ABC transporters, which facilitate its uptake and distribution within the cell. Additionally, binding proteins can sequester 1-(2-methoxyethyl)benzimidazole-2-carbaldehyde in specific cellular compartments, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of 1-(2-methoxyethyl)benzimidazole-2-carbaldehyde is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression. Alternatively, it can be targeted to the mitochondria, where it can influence metabolic processes and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde typically involves the reaction of benzimidazole derivatives with appropriate aldehydes. One common method includes the condensation of 2-methoxyethylamine with 1H-benzo[d]imidazole-2-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of biodegradable solvents and catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carboxylic acid.

    Reduction: 1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-methanol.

    Substitution: Various substituted benzimidazole derivatives, depending on the substituent introduced.

Scientific Research Applications

1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, such as cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde
  • 1-(2-hydroxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde
  • 1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde

Uniqueness

1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde is unique due to the presence of the 2-methoxyethyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility in organic solvents and its ability to interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(2-methoxyethyl)benzimidazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-15-7-6-13-10-5-3-2-4-9(10)12-11(13)8-14/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFAULYVAZKKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC=CC=C2N=C1C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80567803
Record name 1-(2-Methoxyethyl)-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118468-99-8
Record name 1-(2-Methoxyethyl)-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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